molecular formula C13H18N2S B13816192 2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione

2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione

Katalognummer: B13816192
Molekulargewicht: 234.36 g/mol
InChI-Schlüssel: YMBDIBPIWRBGNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione is an organic compound with a complex structure that includes a pyridine ring substituted with a methyl group and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with piperidine and a thiolating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione can be compared with other similar compounds, such as:

    2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanol: Similar structure but with an alcohol group instead of a thione group.

    2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanone: Contains a ketone group instead of a thione group.

The uniqueness of this compound lies in its thione group, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C13H18N2S

Molekulargewicht

234.36 g/mol

IUPAC-Name

2-(6-methylpyridin-2-yl)-1-piperidin-1-ylethanethione

InChI

InChI=1S/C13H18N2S/c1-11-6-5-7-12(14-11)10-13(16)15-8-3-2-4-9-15/h5-7H,2-4,8-10H2,1H3

InChI-Schlüssel

YMBDIBPIWRBGNK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)CC(=S)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.